molecular formula C11H10O2 B049774 7-Methoxy-2-naphthol CAS No. 5060-82-2

7-Methoxy-2-naphthol

Cat. No. B049774
CAS RN: 5060-82-2
M. Wt: 174.2 g/mol
InChI Key: UNFNRIIETORURP-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis process of related naphthol derivatives often involves reactions like hydroxy group directed C-H bond cleavage under rhodium catalysis. Such processes are noted for their efficiency in creating naphtho[1,8-bc]pyran derivatives and related polycyclic compounds (Mochida et al., 2010).

Molecular Structure Analysis

  • The molecular structure of 7-Methoxy-2-naphthol, while not directly studied, can be inferred from related compounds like 4-Methoxy-1-naphthol. These structures are characterized by intermolecular O-H...O hydrogen bonds and pi-pi stacking interactions, influencing their molecular alignment and spatial organization (Marciniak & Różycka-Sokołowska, 2009).

Chemical Reactions and Properties

  • Chemical reactions involving naphthols, such as 7-Methoxy-2-naphthol, often include transformations like oxidative coupling and Friedel–Crafts cyclization. These reactions are pivotal in synthesizing various naphthol-based compounds with diverse applications (Abe et al., 2001).

Physical Properties Analysis

  • The physical properties of 7-Methoxy-2-naphthol derivatives, such as their stability and solubility, are influenced by molecular interactions like hydrogen bonding and pi-pi stacking. These properties are crucial in determining their applicability in various fields (Maphoru et al., 2017).

Chemical Properties Analysis

  • The chemical properties of compounds like 7-Methoxy-2-naphthol are significantly influenced by their molecular structure. Factors such as the presence of methoxy groups and the naphthol core play a critical role in determining their reactivity and potential chemical transformations (Yadav & Salunke, 2013).

Scientific Research Applications

  • Crystal Structure Comparisons : 7-Methoxy-2-naphthol is compared to its isomer 4-methoxy-1-naphthol, where the latter forms O-H...O hydrogen bonds and pi-pi stacking interactions in its crystal structure. This comparison helps in understanding molecular packing and intermolecular interactions in crystallography (Marciniak & Różycka-Sokołowska, 2009).

  • Organic Synthesis Precursor : 7-Methoxy-2-naphthol serves as a precursor in the synthesis of other complex molecules. For instance, it is used in the synthesis of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, a compound relevant in antibiotic research (Brown, Eastwood, & Horvath, 1995).

  • Catalysis and Green Chemistry : Research on the methylation of 2-naphthol using environmentally friendly agents like dimethyl carbonate involves the study of compounds such as 7-Methoxy-2-naphthol. This research is significant for developing greener chemical processes (Yadav & Salunke, 2013).

  • Anti-Proliferative Properties : 7-Methoxy-2-naphthol is involved in the synthesis of derivatives that exhibit anti-proliferative activities against cancer cell lines. This is crucial for developing new anticancer drugs (Fouda et al., 2021).

  • Potential Carcinogenic Effects : A compound structurally related to 7-Methoxy-2-naphthol, 7-methoxy-2-nitro-naphtho[2,1-b] furan, was found to have carcinogenic effects in rats, indicating the importance of studying the biological activities of such compounds (Salmon et al., 1986).

Safety And Hazards

7-Methoxy-2-naphthol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

7-Methoxy-2-naphthol may be used in the synthesis of new 1H-benzo[f]chromene derivatives . This suggests potential future directions in the synthesis of new chemical compounds.

Relevant Papers There are several papers related to 7-Methoxy-2-naphthol. One paper discusses the crystal structure of 7-methoxy-2-naphthol . Another paper mentions the use of 7-Methoxy-2-naphthol in the synthesis of new 1H-benzo[f]chromene derivatives .

properties

IUPAC Name

7-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFNRIIETORURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=C2)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357408
Record name 7-Methoxy-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2-naphthol

CAS RN

5060-82-2
Record name 7-Methoxy-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-2-naphthol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydroxide (20 ml, 1M) and dimethyl sulfate (15.0 ml, 158 mmol) were added dropwise to a solution of 2,7-dihydroxynaphthalene (6.6 g, 40 mmol) in dichloromethane (100 ml) and water (60 ml). Additional sodium hydroxide (20 ml, 1M) and dimethyl sulfate (15.0 ml, 158 mmol) were added and the resulting mixture was stirred at room temperature for 2 hours. The two phases were separated and the aqueous layer was extracted with dichloromethane twice. The combined organic extracts were washed with 1 M HCl, dried over magnesium sulfate and concentrated under vacuum. The crude material was purified by column chromatography (5:1 heptane/ethyl acetate) to give 2-hydroxy-7-methoxynaphthalene (2.1 g, 30%, 100% AUC HPLC): 1H NMR (300 MHz, CDCl3) δ 7.66-7.70 (m, 2H), 6.94-7.08 (m, 4H), 4.90 (s, 1H), 3.92 (s, 3H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of naphthalene-2,7-diol (25 g, 156.08 mmol) and K2CO3 (32.3 g, 232.02 mmol) in acetone (300 ml) was added iodomethane (22.2 g, 156.41 mmol) dropwise with stirring at 0° C. The resulting solution was stirred overnight at room temperature. The solids were filtered off and the filtrate was concentrated under vacuum to give a residue, which was purified by silica gel column chromatography using 1%-10% ethyl acetate in petroleum ether to afford 7-methoxynaphthalen-2-ol as a light yellow solid (10 g, 37%). (ES, m/z): [M+H]+ 175.1; 1H NMR (400 MHz, DMSO-d6): δ 9.65 (s, 1H), 7.65 (d, J=8.8 Hz, 2H), 6.79 (dd, J=13.6, 1.6 Hz, 2H), 6.92-6.89 (m, 2H), 3.84 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-2-naphthol
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Reactant of Route 6
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Citations

For This Compound
199
Citations
P Prince, FR Fronczek, RD Gandour - Acta Crystallographica Section …, 1992 - scripts.iucr.org
(IUCr) 1-Acetyl-7-methoxy-2-naphthol Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume 48 Part 12 Pages 2225-…
Number of citations: 1 scripts.iucr.org
A Nagasawa, A Okamoto, N Yonezawa - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C24H18N2O4, the phenyl and benzene rings are both oriented almost perpendicular to the naphthalene ring system at dihedral angles of 70.97 (5) and 84.64 (5). …
Number of citations: 2 scripts.iucr.org
P Prince, FR Fronczek, RD Gandour - Acta Crystallographica Section …, 1991 - scripts.iucr.org
(IUCr) 7-Methoxy-2-naphthol … 7-Methoxy-2-naphthol … 7-Methoxy-2-naphthol BY PHILIPPE PRINCE, FRANK R. FRONCZEK AND RICHARD D. GANDOUR* Department of …
Number of citations: 2 scripts.iucr.org
A Nagasawa, R Mitsui, Y Kato, A Okamoto… - … Section E: Structure …, 2010 - scripts.iucr.org
In the crystal structure of the title cocrystal, 2C24H18ClNO2·C6H12N2, the 1,4-diazabicyclo[2.2.2]octane molecule is located on a twofold rotation axis and linked to the two triarylimine …
Number of citations: 5 scripts.iucr.org
A Nagasawa, A Okamoto, N Yonezawa - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C24H18N2O4·CHCl3, the phenyl and benzene rings make a dihedral angle of 38.60 (9) and connect in an orientation almost perpendicular to the naphthalene …
Number of citations: 10 scripts.iucr.org
P Prince, RD Gandour - Synlett, 1991 - thieme-connect.com
… 7-Methoxy-2-naphthol (3) reacts with trifluoromethanesulfonic anhydride (triflic anhydride) to give the corresponding triflate. Palladium-catalyzed methoxycarbonylation of the triflate …
Number of citations: 6 www.thieme-connect.com
B Marciniak, E Rozycka-Sokolowska - … Crystallographica Section C …, 2009 - scripts.iucr.org
… derivatives, and that of its isomer 7-methoxy-2-naphthol. This comparison shows a close … By contrast with (I) [link] , in the crystal structure of the isomeric 7-methoxy-2-naphthol there …
Number of citations: 5 scripts.iucr.org
S Choi, MA Larson, SH Hinrichs… - Future medicinal …, 2016 - Future Science
… , we found 7-methoxy-2-naphthol to be highly similar to DHNA. Also, 7-methoxy-2-naphthol is nontoxic … In the current study, we used 7-methoxy-2-naphthol as a core structure to develop …
Number of citations: 35 www.future-science.com
N Pappayee, AK Mishra - 2000 - nopr.niscpr.res.in
… 4-Chloro-1-naphthol emerges as a successful ESPT probe even though 7-methoxy-2naphthol and 4-methoxy-1-naphthol are also useful. The possible reason for this success is …
Number of citations: 3 nopr.niscpr.res.in
LF Cotter, PJ Brown, RC Nelson… - The Journal of Physical …, 2019 - ACS Publications
… amino-2-naphthol (7N2OH) and 7-methoxy-2-naphthol (7OMe2OH). Time-resolved emission … Top right box: The protonated and deprotonated states of 7-methoxy-2-naphthol (7OMe2OH…
Number of citations: 15 pubs.acs.org

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